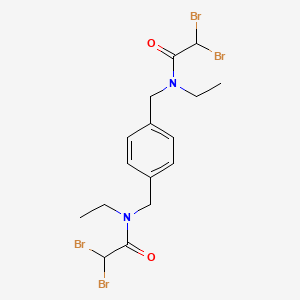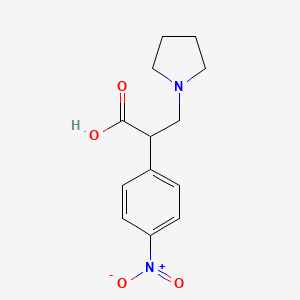
N,N'-Bis(dibromoacetyl)-N,N'-diethyl-1,4-xylylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine: is a synthetic organic compound characterized by the presence of dibromoacetyl groups attached to a diethyl-1,4-xylylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine typically involves the reaction of diethyl-1,4-xylylenediamine with dibromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Diethyl-1,4-xylylenediamine+2Dibromoacetyl chloride→N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine+2HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. The use of microreactors and optimized reaction conditions, such as temperature and pressure, can significantly improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromoacetyl groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding dihydroxy or diamino derivatives.
Oxidation: Oxidative cleavage of the dibromoacetyl groups can yield carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Reduction: Formation of dihydroxy or diamino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine involves its interaction with nucleophilic sites on biological macromolecules such as proteins and nucleic acids. The dibromoacetyl groups can form covalent bonds with nucleophilic residues, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo nucleophilic substitution and reduction reactions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N,N’-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: Used as a catalyst in polymerization reactions.
N,N’-Bis(salicylidene)ethylenediamine: Known for its metal-chelating properties and applications in coordination chemistry.
N,N’-Bis(phenylcarbamoyl)alkyldiamines: Investigated as thermal stabilizers for polymers.
Uniqueness: N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine is unique due to the presence of dibromoacetyl groups, which impart distinct reactivity and potential biological activity
Propriétés
| 93017-46-0 | |
Formule moléculaire |
C16H20Br4N2O2 |
Poids moléculaire |
592.0 g/mol |
Nom IUPAC |
2,2-dibromo-N-[[4-[[(2,2-dibromoacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C16H20Br4N2O2/c1-3-21(15(23)13(17)18)9-11-5-7-12(8-6-11)10-22(4-2)16(24)14(19)20/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Clé InChI |
FIRBTAPAUPTXSC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Br)Br)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





